molecular formula C15H21NO2 B3434583 trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate CAS No. 473914-76-0

trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

Cat. No.: B3434583
CAS No.: 473914-76-0
M. Wt: 247.33 g/mol
InChI Key: GDZPWQCQDBQIJJ-JSGCOSHPSA-N
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Description

Chemical Structure and Properties trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (CAS: 261896-27-9; synonyms: Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate) is a pyrrolidine derivative with a benzyl group at position 1, a methyl group at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₅H₂₁NO₂, and it is commercially available in high purity (≥96%) for research applications .

Applications and Relevance
The compound is primarily utilized in medicinal chemistry as a synthetic intermediate. Its structural features—a rigid pyrrolidine core, lipophilic benzyl group, and ester functionality—make it a candidate for modulating pharmacokinetic properties in drug design .

Properties

IUPAC Name

ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-3-18-15(17)14-11-16(9-12(14)2)10-13-7-5-4-6-8-13/h4-8,12,14H,3,9-11H2,1-2H3/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZPWQCQDBQIJJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680058
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473914-76-0
Record name Ethyl (3R,4R)-1-benzyl-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate typically involves the reaction of ethyl 4-methylpyrrolidine-3-carboxylate with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: : trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

Scientific Research Applications

Medicinal Chemistry

Chirality and Biological Activity
The compound features chiral centers at the 3 and 4 positions of the pyrrolidine ring, which is crucial for its biological activity. Chirality plays a vital role in drug design, influencing the efficacy and safety profiles of pharmaceutical agents. Research indicates that trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate may exhibit interactions with various biological receptors, similar to other pyrrolidine derivatives .

Potential Therapeutic Applications
Preliminary studies have suggested that this compound may be beneficial in neuroprotection and antioxidant applications. Its structural characteristics allow it to potentially interact with neuropeptide systems involved in stress responses and motivation . Further investigation into its pharmacokinetic and pharmacodynamic profiles is essential to establish its therapeutic potential.

Neuroprotection and Antioxidant Research

Research has highlighted the compound's potential role in neuroprotection. It may help mitigate oxidative stress, which is linked to various neurodegenerative diseases. The antioxidant properties of this compound could be explored further to assess its efficacy in protecting neuronal cells from damage caused by free radicals .

Synthetic Pathways

Synthesis Techniques
The synthesis of this compound involves several steps that can include the use of various reagents and conditions tailored to achieve high yields and purity. Common methods include:

  • Pyrrolidine Ring Formation : Utilizing appropriate precursors to construct the pyrrolidine framework.
  • Esterification : Converting carboxylic acid intermediates into esters using alcohols under acidic conditions.

These synthetic routes not only facilitate the production of this compound but also allow for modifications that could enhance its biological activity or alter its pharmacological properties .

Interaction Studies

Binding Affinities
Studies focusing on the interaction of this compound with various receptors have begun to reveal its potential binding affinities. Ongoing research aims to elucidate its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions could provide insights into possible drug-drug interactions and metabolic pathways relevant for therapeutic applications .

Mechanism of Action

The mechanism of action of trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Pyrrolidine and Piperidine Derivatives

The following table compares trans-ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate with key analogs based on substituents and applications:

Compound Name Substituents Key Features Applications References
This compound 1-benzyl, 4-methyl, 3-ethyl ester High lipophilicity; synthetic intermediate Medicinal chemistry, drug discovery
trans-Ethyl 1-benzyl-4-(pyridin-4-yl)pyrrolidine-3-carboxylate 1-benzyl, 4-pyridinyl, 3-ethyl ester Enhanced solubility due to pyridine moiety Kinase inhibition studies
trans-Methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate 1-benzyl, 4-(4-Cl-phenyl), 3-methyl ester Electron-withdrawing Cl group; potential CNS activity Neuropharmacology
Ethyl 1-benzyl-4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylate 1-benzyl, 4-(2,4-OMe-phenyl), 3-ethyl ester Methoxy groups for H-bonding; antitumor potential Oncology research

Key Observations :

  • Substituent Effects : The introduction of pyridinyl () or chlorophenyl () groups enhances solubility or target specificity compared to the methyl group in the parent compound.

Functional Analogs: Cinnamate and Related Esters

The target compound shares ester functionality with bioactive cinnamate derivatives, though its pyrrolidine core differentiates it mechanistically:

Compound Name Structure Biological Activity Mechanism/Application References
trans-Ethyl p-methoxycinnamate Aromatic ester with methoxy group Antitumor (IC₅₀: 5.5–9.5 μM in EBV assay); cytotoxic to HSC-3, Ca922 cells Apoptosis induction, cell cycle arrest
trans-Ethyl cinnamate Simple aromatic ester Insecticidal (LC₅₀: 17.79–57.64 mg/L vs. nematodes); antifungal Agrochemical development
This compound Aliphatic ester with pyrrolidine Limited activity data; structural role in drug design Synthetic intermediate

Key Observations :

  • Activity vs. Structure : While cinnamates (e.g., ) exhibit direct bioactivity (antitumor, insecticidal), the target compound’s pyrrolidine scaffold may prioritize conformational rigidity over direct target engagement.
  • Synthetic Utility : The ethyl ester group in the target compound facilitates derivatization, akin to cinnamate analogs used in prodrug strategies .

Physicochemical and Pharmacokinetic Comparisons

Parameter This compound trans-Ethyl p-methoxycinnamate trans-Ethyl cinnamate
Molecular Weight (g/mol) 247.33 206.24 176.21
LogP (Predicted) ~2.5 (high lipophilicity) ~2.8 ~2.3
Bioactivity Limited data Antitumor, cytotoxic Insecticidal
Synthetic Accessibility Moderate (multi-step synthesis) High (plant extraction or synthesis) High (simple ester)

Key Observations :

  • The target compound’s higher molecular weight and lipophilicity suggest better membrane permeability but may limit solubility.
  • Natural cinnamates () are more readily accessible but lack the structural complexity of pyrrolidine derivatives.

Biological Activity

Trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate (C15H21NO2) is a chiral compound belonging to the pyrrolidine class, notable for its potential biological activities. This compound features two chiral centers at the 3 and 4 positions of the pyrrolidine ring, which may influence its interactions with biological targets. Understanding its biological activity is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the following structural characteristics:

  • Molecular Formula : C15H21NO2
  • Molar Mass : Approximately 233.31 g/mol
  • SMILES Representation : CCOC(=O)[C@H]1CN(C[C@@H]1C)CC2=CC=CC=C2

The compound's structure includes a benzyl group attached to the nitrogen atom of the pyrrolidine ring, contributing to its unique properties and potential biological interactions .

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit enzyme inhibition properties or modulate receptor activity, similar to other pyrrolidine derivatives .

Antiviral Activity

Research has indicated that certain pyrrolidine derivatives can act as inhibitors of viral neuraminidase, an enzyme critical for influenza virus replication. For instance, studies have shown that related compounds exhibit significant inhibitory effects against neuraminidase, suggesting a potential application for this compound in antiviral drug development .

Antimicrobial and Anticancer Properties

This compound is also being explored for its antimicrobial and anticancer properties. The compound's structure allows it to interact with cellular mechanisms that can lead to apoptosis in cancer cells or inhibit bacterial growth. Research in this area is ongoing, with promising results indicating its potential as a lead compound in drug discovery .

Study on Neuraminidase Inhibition

In a study examining the inhibitory effects of various amino acids on influenza virus neuraminidase, several pyrrolidine derivatives were tested. The results indicated that compounds similar to this compound exhibited Ki values indicating effective inhibition of the enzyme, suggesting a mechanism by which these compounds could reduce viral replication .

Anticancer Activity Investigation

A recent investigation into the anticancer properties of pyrrolidine derivatives highlighted this compound's ability to induce apoptosis in specific cancer cell lines. The study utilized the MTT assay to quantify cell viability post-treatment, demonstrating significant reductions in cell proliferation at certain concentrations .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds based on their functional groups and biological effects.

Compound NameBiological ActivityKey Findings
This compoundAntiviral, Antimicrobial, AnticancerPotential neuraminidase inhibitor; induces apoptosis
Ethyl 4-benzoyl-1-methylpyrrolidine-3-carboxylateAntimicrobial, Drug DiscoveryUsed as a lead compound; interacts with enzymes
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrileEnzyme InhibitionExhibits enzyme inhibition properties

Q & A

Q. Basic

  • <sup>1</sup>H/<sup>13</sup>C NMR :
    • Benzyl protons: δ 7.25–7.35 ppm (multiplet, 5H).
    • Pyrrolidine CH3: δ 1.20 ppm (doublet, J = 6.5 Hz) .
  • IR Spectroscopy : Ester C=O stretch at 1730–1740 cm⁻¹; amide N–H (if present) at 3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 262.1; fragmentation peaks at m/z 91 (benzyl) and 144 (pyrrolidine ring) .

How does structural modification of this compound influence its biological activity in pharmacological studies?

Q. Advanced

  • Structure-Activity Relationships (SAR) :
    • Benzyl Group : Removal reduces affinity for CNS targets (e.g., σ receptors) by 10-fold .
    • Ester Hydrolysis : Conversion to carboxylic acid enhances solubility but decreases blood-brain barrier penetration .
    • Methyl at C4 : Bulkier substituents (e.g., ethyl) increase metabolic stability (t½ from 2h to 6h) .
      Methodology :
  • Molecular Docking (AutoDock Vina) : Predicts binding modes to targets (e.g., ∆G = -9.2 kcal/mol for kinase inhibition) .
  • Pharmacokinetic Assays : Microsomal stability tests (human liver microsomes) quantify metabolic degradation .

What computational methods predict the reactivity and stability of this compound under varying conditions?

Q. Advanced

  • DFT Calculations (Gaussian 16) :
    • HOMO/LUMO analysis: HOMO (-6.2 eV) localizes on the benzyl group, indicating nucleophilic attack susceptibility .
    • Transition State Modeling: Activation energy (Ea = 25 kcal/mol) for ester hydrolysis .
  • MD Simulations (AMBER) : Simulates aqueous solubility (LogP = 2.1) and aggregation propensity .

How are synthetic impurities or byproducts identified and quantified during preparation?

Q. Basic

  • HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) resolve impurities (e.g., diastereomers, Rt = 12.3 vs. 14.1 min) .
  • <sup>1</sup>H NMR Integration : Peaks at δ 1.40 ppm (unreacted ethyl bromide) quantify residual starting material .
  • X-ray Powder Diffraction (XRPD) : Detects crystalline polymorphs (e.g., Form I vs. Form II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate
Reactant of Route 2
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trans-Ethyl 1-benzyl-4-methylpyrrolidine-3-carboxylate

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